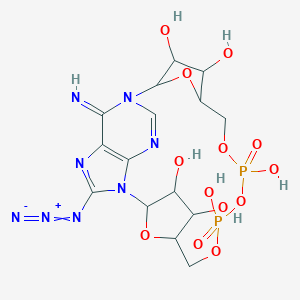

8-Azido-cyclic Adenosine Diphosphate-ribose

Vue d'ensemble

Description

8-Azido-cyclic Adenosine Diphosphate-ribose is a synthetic analog of cyclic Adenosine Diphosphate-ribose, a naturally occurring metabolite of Nicotinamide Adenine Dinucleotide (NAD+). This compound is notable for its role as a photoaffinity label, which allows researchers to study the binding sites of cyclic Adenosine Diphosphate-ribose in various biological systems .

Méthodes De Préparation

The synthesis of 8-Azido-cyclic Adenosine Diphosphate-ribose involves several steps. One common method includes the introduction of an azido group at the 8-position of the adenine ring. This is typically achieved through a series of chemical reactions starting from cyclic Adenosine Diphosphate-ribose. The process involves the use of reagents such as sodium azide and various catalysts under controlled conditions .

Analyse Des Réactions Chimiques

1.1. Nucleophilic Substitution from 8-Bromo Precursors

8-N-cADPR is synthesized via nucleophilic substitution of 8-bromo-AMP or 8-bromo-NAD using sodium azide (NaN) (Fig. 1):

-

Reaction Conditions : Conducted in a polar solvent system (e.g., HO/DMF) to solubilize sodium salts formed during the reaction .

-

Monitoring : UV absorption shift from 262 nm (8-bromo) to 282 nm (8-azido) confirms successful substitution .

-

Yield : ~39% after purification via reverse-phase chromatography .

Key Reaction :

1.2. Reduction to 8-Amino Derivatives

The azido group in 8-N-cADPR is reduced to an amino group using dithiothreitol (DTT) :

-

Conditions : TEAB buffer (pH 7.0), room temperature, overnight reaction in the dark.

-

Monitoring : UV absorption shifts from 281 nm (azido) to 274 nm (amino) .

Key Reaction :

Enzymatic Cyclization

The linear 8-azido-NAD precursor is cyclized using Aplysia californica ADP-ribosyl cyclase :

-

Conditions : 25 mM HEPES buffer (pH 6.8), 20 minutes at room temperature.

-

Efficiency : The enzyme tolerates bulky 8-azido substituents, enabling high-yield cyclization .

Stability and Reactivity

-

Thermal Stability : Stable under basic conditions and elevated temperatures (up to 60°C) .

-

Acidic Sensitivity : Degrades rapidly in acidic environments due to oxonium intermediate formation .

-

Photoreactivity : The azido group enables UV-induced crosslinking for protein interaction studies (inferred from functional uses) .

Functional Implications in Calcium Signaling

8-N-cADPR exhibits dual activity depending on concentration and structural context:

| Property | 8-N-cADPR | Reference |

|---|---|---|

| Antagonism (SUH) | IC ~200 nM (vs. cADPR) | |

| Agonism (Carbocyclic) | Full agonist at 100 µM | |

| Membrane Permeability | Moderate (whole sea urchin eggs) |

-

Antagonism : Competes with cADPR for receptor binding, inhibiting Ca release .

-

Agonism : At high concentrations, induces Ca mobilization in sea urchin eggs and Jurkat T-cells .

Comparative Analysis of 8-Substituted cADPR Analogues

| Analogue | Substituent | Activity | Potency |

|---|---|---|---|

| 8-N-cADPR | Azido | Antagonist/Partial Agonist | Moderate (SUH) |

| 8-NH-cADPR | Amino | Antagonist | High (IC 150 nM) |

| 8-Br-cADPR | Bromo | Antagonist | Low |

Key Research Findings

-

Receptor Binding : 8-N-cADPR binds to cADPR receptors but fails to activate Ca release at low concentrations .

-

Structural Insights : The 2′-OH group in cADPR is critical for antagonistic activity; its deletion (e.g., 2′-deoxy derivatives) reduces antagonism .

-

Carbocyclic Variants : 8-N-cADPcR (carbocyclic ribose) acts as a full agonist, highlighting the role of ribose conformation in activity .

Applications De Recherche Scientifique

Biochemical Research

8N3-cADPR is extensively utilized in biochemical studies to investigate the binding sites of cADPR in various proteins and enzymes. Its azido group allows for photoaffinity labeling, which is crucial for identifying protein interactions and understanding the mechanisms of action of calcium-mobilizing agents. This capability aids in elucidating the role of cADPR in cellular signaling pathways.

Cell Biology

In cell biology, 8N3-cADPR plays a pivotal role in studying calcium signaling mechanisms. It has been shown to inhibit calcium release from intracellular stores, making it an essential tool for examining how cADPR regulates calcium mobilization in various cell types. This inhibition is critical for understanding physiological processes such as muscle contraction and neurotransmitter release .

Pharmacology

Pharmacologically, 8N3-cADPR serves as a valuable probe for exploring drug mechanisms that target cADPR pathways. By acting as an antagonist of cADPR, it helps researchers delineate the pharmacodynamics of compounds that modulate calcium signaling, thus contributing to drug discovery and development efforts aimed at treating conditions related to dysregulated calcium homeostasis.

Molecular Biology

In molecular biology, this compound is employed in photoaffinity labeling experiments to characterize protein interactions and identify binding partners of cADPR-related proteins. The ability of 8N3-cADPR to form covalent bonds with target proteins upon UV exposure enhances its utility in proteomics and interaction studies .

Comparative Analysis with Related Compounds

The unique properties of 8N3-cADPR can be contrasted with other cyclic ADP-ribose analogs, highlighting its distinct advantages:

| Compound Name | Structure/Modification | Unique Features |

|---|---|---|

| Cyclic Adenosine Diphosphate Ribose | No modifications | Natural signaling molecule involved in calcium mobilization |

| 8-Amino-Cyclic Adenosine Diphosphate Ribose | Amino group at 8-position | Acts as an antagonist in calcium signaling pathways |

| 8-Bromo-Cyclic Adenosine Diphosphate Ribose | Bromo group at 8-position | Retains agonistic properties but differs in binding affinity |

| 2′-Deoxy-Cyclic Adenosine Diphosphate Ribose | Lacks 2′-hydroxyl group | Exhibits different biological activity compared to cyclic analogs |

| 8-Methyl-Cyclic Adenosine Diphosphate Ribose | Methyl group at 8-position | Weaker antagonist compared to its amino counterpart |

Case Studies and Research Findings

Several studies have documented the applications of 8N3-cADPR:

- Calcium Signaling Studies : Research has demonstrated that 8N3-cADPR interacts specifically with cADPR-binding proteins, inhibiting calcium release from intracellular stores. This interaction is vital for understanding the molecular mechanisms underlying various physiological processes .

- Photoaffinity Labeling : In a seminal study, researchers utilized 8N3-cADPR for photoaffinity labeling to identify protein targets involved in calcium signaling pathways, providing insights into the complex regulatory networks governing cellular responses .

- Drug Mechanism Exploration : Investigations into the pharmacological properties of 8N3-cADPR have revealed its potential as a therapeutic agent by modulating calcium signaling pathways, which could lead to novel treatment strategies for diseases linked to calcium dysregulation.

Mécanisme D'action

The primary mechanism of action of 8-Azido-cyclic Adenosine Diphosphate-ribose involves its role as an antagonist of cyclic Adenosine Diphosphate-ribose. It binds to the same sites as cyclic Adenosine Diphosphate-ribose but does not induce the same biological effects, thereby blocking the action of cyclic Adenosine Diphosphate-ribose. This makes it a valuable tool for studying the pathways and molecular targets involved in cyclic Adenosine Diphosphate-ribose signaling .

Comparaison Avec Des Composés Similaires

8-Azido-cyclic Adenosine Diphosphate-ribose is unique due to its azido group, which allows for photoaffinity labeling. Similar compounds include:

8-Bromo-cyclic Adenosine Diphosphate-ribose: Another analog used to study cyclic Adenosine Diphosphate-ribose pathways, but it lacks the photoaffinity labeling capability.

Cyclic Adenosine Diphosphate-ribose: The naturally occurring form, which plays a crucial role in calcium signaling but does not have the same research applications as its azido analog.

Activité Biologique

8-Azido-cyclic adenosine diphosphate-ribose (8N3-cADPR) is a synthetic analog of cyclic adenosine diphosphate ribose (cADPR), distinguished by the presence of an azido group at the 8-position of the adenosine moiety. This modification enhances its utility in biochemical research, particularly in studying calcium signaling pathways. 8N3-cADPR serves as a photoaffinity label and a tool for investigating protein interactions, providing insights into the mechanisms underlying various physiological processes.

- Chemical Formula : C₁₈H₂₃N₅O₁₄P

- Molecular Weight : 582.31 g/mol

8N3-cADPR primarily acts by mimicking cADPR, which is known for its role in mobilizing intracellular calcium. The azido group allows it to function as a photoaffinity probe, enabling covalent bonding to proteins upon UV exposure. This property is crucial for isolating and identifying cADPR-binding proteins and characterizing their roles in calcium signaling pathways.

Key Actions:

- Calcium Mobilization : Inhibits calcium release from the endoplasmic reticulum, affecting muscle contraction and neurotransmitter release.

- Protein Interaction : Forms covalent bonds with proteins, facilitating the study of cADPR-binding sites.

Biological Activity

The biological activity of 8N3-cADPR is primarily centered on its ability to modulate calcium signaling. It competes with cADPR for binding to its receptors, thereby influencing cellular responses.

Case Studies:

-

Calcium Signaling Modulation :

- Study : Interaction studies demonstrated that 8N3-cADPR binds specifically to cADPR-binding sites, inhibiting calcium release in various cell types.

- Findings : This inhibition is critical for understanding calcium mobilization mechanisms, particularly in muscle and neuronal tissues.

-

Photoaffinity Labeling :

- Study : Utilized in sea urchin egg homogenates to identify cADPR-interacting proteins.

- Results : Enabled researchers to characterize binding sites and elucidate the role of these proteins in cellular processes.

Applications in Research

8N3-cADPR has multiple applications in biochemical research, including:

- Photoaffinity Labeling : Used to study protein interactions and identify binding sites.

- Calcium Signaling Studies : Investigates the modulation of intracellular calcium levels.

- Analytical Techniques : Techniques such as mass spectrometry and fluorescence microscopy are employed to visualize interactions.

Comparative Analysis

The following table compares 8N3-cADPR with structurally related compounds:

| Compound Name | Description | Unique Features |

|---|---|---|

| Cyclic Adenosine Diphosphate-Ribose (cADPR) | Naturally occurring signaling molecule involved in calcium mobilization | Direct physiological roles; endogenous compound |

| Adenosine Triphosphate (ATP) | Primary energy carrier in cells | Central role in energy metabolism |

| 2-Amino-Adenosine Diphosphate-Ribose | Analog with potential effects on nucleotide metabolism | Different substitution pattern affecting activity |

Propriétés

IUPAC Name |

18-azido-8,10-dihydroxy-24-imino-8,10-dioxo-7,9,11,25,26-pentaoxa-1,17,19,22-tetraza-8λ5,10λ5-diphosphapentacyclo[18.3.1.12,5.113,16.017,21]hexacosa-18,20,22-triene-3,4,14,15-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N8O13P2/c16-11-6-12-18-3-22(11)13-9(26)7(24)4(34-13)1-32-37(28,29)36-38(30,31)33-2-5-8(25)10(27)14(35-5)23(12)15(19-6)20-21-17/h3-5,7-10,13-14,16,24-27H,1-2H2,(H,28,29)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHUHBAMNOPLCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(C3=N)N=C(N4C5C(C(C(O5)COP(=O)(OP(=O)(O1)O)O)O)O)N=[N+]=[N-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N8O13P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150424-94-5 | |

| Record name | 8-Azido-cyclic adenosine diphosphate ribose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150424945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.